![molecular formula C17H10ClN5 B5572394 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile involves intricate processes, showcasing the complexity of synthesizing such compounds (Asiri, Al-Youbi, Faidallah, & Ng, 2011).

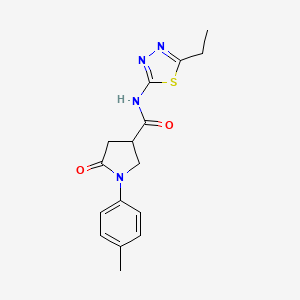

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-ring system with overlapped atoms of amino, cyano, and chlorophenyl substituents. The dihedral angles and buckling owing to the ethylene linkage in the central ring are notable features (Asiri et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving pyrrolo[2,3-b]quinoxaline derivatives are diverse and can lead to various products, depending on the reactants and conditions. For instance, the treatment of 3-alkynylquinoxaline-2-carbonitriles with alkylamine or ammonia produces stable enamines and subsequent base-induced cyclization yields pyrido[3,4-b]quinoxalin-1(2H)-imines or pyrido[3,4-b]quinoxalin-1-amines (Tyaglivy, Gulevskaya, Pozharskii, & Askalepova, 2013).

Aplicaciones Científicas De Investigación

Structural and Optical Properties : Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of similar quinoline derivatives in thin film form. They focused on understanding the polycrystalline nature, nanocrystallite dispersion, and optical properties like transmittance, reflectance, and absorption parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Properties : The same authors also explored the photovoltaic properties of these compounds, highlighting their potential in organic-inorganic photodiode fabrication. Their research emphasized the electrical properties and performance under illumination, offering insights into potential applications in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis of Novel Quinoline Derivatives : Gok et al. (2014) focused on the Pfitzinger Reaction in synthesizing novel quinoline derivatives, including quinoxaline derivatives. This research contributes to the understanding of synthesis methods and potential chemical modifications for these compounds (Gok, Kasımoğulları, Cengiz, & Mert, 2014).

Dielectric Properties : Zeyada et al. (2016) also studied the dielectric properties of similar quinoline derivatives, examining their AC electrical conductivity and dielectrical properties. This research is significant for understanding the electronic behavior of these compounds in various applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Electrochromic Properties : Beyazyildirim et al. (2006) synthesized and characterized new conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene. This research highlighted their electrochromic properties, which are vital for applications in smart windows, displays, and other electrochromic devices (Beyazyildirim, Camurlu, Yilmaz, Güllü, & Toppare, 2006).

Propiedades

IUPAC Name |

2-amino-1-(4-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTZWAUBYGARCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Cl)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)

![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)

![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)

![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5572392.png)

![3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5572401.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)